2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate is a heterocyclic compound with the molecular formula C17H21NO4 and a molecular weight of 303.353 g/mol . This compound is known for its unique structure, which includes a methano-bridged benzazocine ring system. It has various applications in scientific research, particularly in the fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate typically involves multiple stepsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the allyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Hexahydro-3,6-dimethyl-2,6-benzazocine: Similar core structure but different substituents.
2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine: Similar structure without the oxalate group.
Uniqueness
2-Allyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate is unique due to its specific substitution pattern and the presence of the oxalate group, which can influence its reactivity and interactions with other molecules .
Eigenschaften
76777-29-2 | |
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
oxalic acid;9-prop-2-enyl-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C15H19N.C2H2O4/c1-2-9-16-10-5-6-12-11-15(16)14-8-4-3-7-13(12)14;3-1(4)2(5)6/h2-4,7-8,12,15H,1,5-6,9-11H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZNWBKHREHMOZPR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCCC2CC1C3=CC=CC=C23.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.